molecular formula C12H16N2O2 B15391997 N-[2-(Morpholin-4-yl)-1-phenylethylidene]hydroxylamine CAS No. 15437-09-9

N-[2-(Morpholin-4-yl)-1-phenylethylidene]hydroxylamine

Cat. No.: B15391997
CAS No.: 15437-09-9
M. Wt: 220.27 g/mol
InChI Key: UBAXQEDBBHSFET-SEYXRHQNSA-N
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Description

N-[2-(Morpholin-4-yl)-1-phenylethylidene]hydroxylamine is an organic compound characterized by a phenyl group, a morpholine ring, and a hydroxylamine functional group linked via an ethylidene backbone. The imine (C=N) linkage suggests reactivity toward nucleophiles or electrophiles, making this compound a candidate for synthetic intermediates or coordination chemistry applications.

Properties

CAS No.

15437-09-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(NE)-N-(2-morpholin-4-yl-1-phenylethylidene)hydroxylamine

InChI

InChI=1S/C12H16N2O2/c15-13-12(11-4-2-1-3-5-11)10-14-6-8-16-9-7-14/h1-5,15H,6-10H2/b13-12-

InChI Key

UBAXQEDBBHSFET-SEYXRHQNSA-N

Isomeric SMILES

C1COCCN1C/C(=N/O)/C2=CC=CC=C2

Canonical SMILES

C1COCCN1CC(=NO)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-[2-(Morpholin-4-yl)-1-phenylethylidene]hydroxylamine and compounds from the evidence:

Compound Name Key Structural Features Potential Applications/Properties Reference
This compound Morpholine ring, phenyl group, hydroxylamine, imine linkage Hypothetical: Redox activity, metal chelation, intermediate in organic synthesis N/A
3-Chloro-N-phenyl-phthalimide Phthalimide ring (fused bicyclic structure), chloro substituent, phenyl group Polymer synthesis (polyimides), requires high purity for monomer preparation
Benzimidazole derivatives (e.g., 3q, 3r) Benzimidazole core, sulfonyl group, morpholinyl propoxy chain, methoxy substituents Medicinal chemistry (e.g., proton pump inhibitors), enhanced solubility via morpholine
Key Observations:
  • Morpholine vs. Phthalimide Rings : The morpholine ring in the target compound is less rigid than the fused bicyclic phthalimide in 3-chloro-N-phenyl-phthalimide . Morpholine’s oxygen and nitrogen atoms may improve solubility in polar solvents, whereas phthalimides are prized for thermal stability in polymers.
  • Hydroxylamine vs. Chloro/Sulfonyl Groups : The hydroxylamine group in the target compound contrasts with the electron-withdrawing chloro (in phthalimide) and sulfonyl (in benzimidazoles) groups. This difference suggests divergent reactivity: hydroxylamine may participate in redox reactions or metal coordination, while sulfonyl/chloro groups stabilize electrophilic centers.
  • Imine vs. Benzimidazole Cores : The imine linkage in the target compound is simpler than the benzimidazole heterocycle in , which is often associated with bioactivity (e.g., antiulcer drugs).

Reactivity and Stability

  • This contrasts with the stability of 3-chloro-N-phenyl-phthalimide, where the chloro and phthalimide groups resist degradation under synthetic conditions .
  • Morpholine’s Role : Similar to the morpholinyl propoxy chain in benzimidazoles , the morpholine ring in the target compound may enhance solubility and modulate pharmacokinetic properties in bioactive molecules.

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